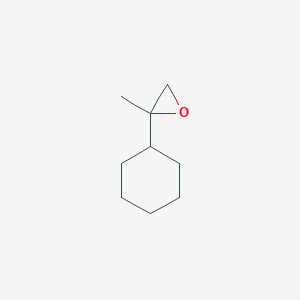

2-Cyclohexyl-2-methyloxirane

描述

Structural Elucidation of 2-Cyclohexyl-2-methyloxirane

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is This compound , reflecting the substitution pattern on the oxirane ring. The molecular formula $$ \text{C}9\text{H}{16}\text{O} $$ corresponds to a molecular weight of 140.22 g/mol , as calculated from isotopic composition. The SMILES notation $$ \text{CC1(CO1)C2CCCCC2} $$ succinctly represents the connectivity: a methyl group ($$ \text{CH}3 $$) and a cyclohexyl group ($$ \text{C}6\text{H}_{11} $$) are bonded to the same carbon in the oxirane ring, while the remaining oxygen atom completes the three-membered cyclic ether.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}9\text{H}{16}\text{O} $$ |

| Molecular Weight | 140.22 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1(CO1)C2CCCCC2 |

| InChI Key | VTBARQXSMYZCEX-UHFFFAOYSA-N |

Three-Dimensional Conformational Analysis

The stereochemistry of this compound is defined by the $$ R $$-configuration at the substituted carbon, as evidenced by the enantiomer-specific InChIKey $$ \text{VTBARQXSMYZCEX-VIFPVBQESA-N} $$ . The cyclohexyl group adopts a chair conformation, minimizing steric hindrance with the methyl group and the oxirane oxygen. This spatial arrangement induces significant ring strain (~27 kcal/mol typical for epoxides), which influences reactivity in ring-opening reactions.

Comparative analysis with the trans-isomer 2-cyclohexyl-3-methyloxirane (CAS 77262-42-1) reveals distinct stereoelectronic profiles. In the trans derivative, the methyl and cyclohexyl groups occupy adjacent carbons, leading to increased torsional strain and altered dipole moments.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1\text{H} $$ NMR : Protons on the oxirane ring resonate between $$ \delta $$ 3.0–4.0 ppm. The methyl group ($$ \text{CH}_3 $$) appears as a singlet near $$ \delta $$ 1.2 ppm, while cyclohexyl protons exhibit multiplet signals at $$ \delta $$ 1.4–1.8 ppm.

- $$ ^{13}\text{C} $$ NMR : The oxirane carbons are observed at $$ \delta $$ 45–55 ppm, with the quaternary carbon bearing the substituents at $$ \delta $$ 70–75 ppm.

Infrared (IR) Spectroscopy

The asymmetric stretching of the C–O–C bond in the oxirane ring produces a strong absorption band near 1250 cm$$ ^{-1} $$. Aliphatic C–H stretches from the cyclohexyl group appear at 2850–2950 cm$$ ^{-1} $$.

Mass Spectrometry

The molecular ion peak at $$ m/z $$ 140 confirms the molecular weight. Fragmentation patterns include loss of the cyclohexyl group ($$ m/z $$ 83) and cleavage of the oxirane ring ($$ m/z $$ 58).

Comparative Structural Analysis with Related Oxirane Derivatives

Table 2: Comparative Properties of Oxirane Derivatives

Key observations:

- Substituent Effects : Bulky groups like cyclohexyl increase steric strain but enhance thermal stability compared to simpler epoxides like propylene oxide.

- Stereochemical Influence : The cis-configuration in this compound reduces dipole-dipole interactions compared to its trans-isomer, resulting in a marginally lower boiling point.

- Reactivity Trends : Electron-donating cyclohexyl groups deactivate the oxirane ring toward nucleophilic attack relative to vinyl-substituted derivatives like 1,2-epoxy-9-decene.

Structure

3D Structure

属性

分子式 |

C9H16O |

|---|---|

分子量 |

140.22 g/mol |

IUPAC 名称 |

2-cyclohexyl-2-methyloxirane |

InChI |

InChI=1S/C9H16O/c1-9(7-10-9)8-5-3-2-4-6-8/h8H,2-7H2,1H3 |

InChI 键 |

VTBARQXSMYZCEX-UHFFFAOYSA-N |

规范 SMILES |

CC1(CO1)C2CCCCC2 |

产品来源 |

United States |

科学研究应用

Chemical Synthesis

1.1 Epoxide as a Reactive Intermediate

Epoxides are known for their high reactivity due to the strained three-membered ring structure. This characteristic allows 2-cyclohexyl-2-methyloxirane to serve as an important intermediate in organic synthesis. It can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized compounds.

1.2 Synthesis of Chiral Compounds

The compound can be used in the synthesis of chiral building blocks, which are essential for the production of pharmaceuticals and agrochemicals. For instance, enantioselective synthesis using this compound can yield optically active derivatives that are crucial for biological activity .

Materials Science

3.1 Polymer Chemistry

The incorporation of epoxide groups into polymer matrices can enhance material properties such as mechanical strength and thermal stability. This compound can be utilized in the synthesis of epoxy resins, which are widely used in coatings, adhesives, and composite materials due to their excellent adhesive properties and resistance to environmental degradation.

3.2 Cross-linking Agent

As a cross-linking agent, this compound can improve the durability and performance of polymeric materials. The ability to form cross-links through ring-opening reactions with polyols or amines makes it valuable in formulating advanced materials for industrial applications.

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Induces apoptosis in A549 lung adenocarcinoma cells | Potential for development as an anticancer drug |

| Antimicrobial Efficacy | Similar epoxides show activity against Helicobacter pylori | Suggests utility in antibiotic development |

| Polymer Applications | Enhances mechanical properties when used in epoxy resins | Expands application scope in materials science |

化学反应分析

Acid-Catalyzed Ring-Opening

Epoxides like 2-Cyclohexyl-2-methyloxirane undergo acid-catalyzed ring-opening via a hybrid SN1/SN2 mechanism . The tertiary carbon’s stability favors carbocation formation (SN1-like), while the secondary carbon’s accessibility promotes backside nucleophilic attack (SN2-like) .

Key Features:

-

Mechanism:

-

Reagents:

-

HCl, HBr, or other nucleophiles (e.g., water, alcohols).

-

-

Products:

Table 1: Acid-Catalyzed Ring-Opening Conditions

| Reaction Conditions | Nucleophile | Major Product |

|---|---|---|

| HCl, room temperature | Cl⁻ | 2-Chloro-2-methyl-1-cyclohexylethanol |

| HBr, protonation | Br⁻ | 2-Bromo-2-methyl-1-cyclohexylethanol |

Base-Catalyzed Ring-Opening

Under basic conditions, epoxides undergo SN2 nucleophilic attack at the less substituted carbon (secondary carbon in this case). The ring strain facilitates the reaction, even with weaker nucleophiles like hydroxide ions .

Key Features:

-

Mechanism:

-

Nucleophilic attack at the secondary carbon (less hindered site).

-

Results in trans-diol products due to backside attack.

-

-

Reagents:

-

NaOH, KOH, or other strong bases.

-

-

Products:

Table 2: Base-Catalyzed Ring-Opening Outcomes

| Base | Nucleophile | Major Product |

|---|---|---|

| NaOH | OH⁻ | 2-Methyl-1-cyclohexylethylene glycol |

| KOH | O⁻ | Similar trans-diol structure |

相似化合物的比较

Comparison with Structurally Similar Oxiranes

Structural and Molecular Comparisons

A comparative analysis of 2-cyclohexyl-2-methyloxirane with analogous oxiranes is summarized in Table 1.

Table 1: Structural and Molecular Properties of Selected Oxiranes

Cyclohexyl vs. Cyclooctyl Substituents

- This compound : The cyclohexyl group provides moderate steric bulk and lipophilicity , favoring applications in hydrophobic matrices (e.g., epoxy resins). Its synthesis via asymmetric catalysis highlights its utility in chiral chemistry .

- 2-[(Cyclooctyloxy)methyl]oxirane: The cyclooctyloxymethyl substituent increases molecular weight (184.27 vs. However, the larger ring size may reduce ring-opening reactivity due to steric hindrance .

Aromatic vs. Aliphatic Substituents

- (R)-2-((2-Chlorophenoxy)methyl)oxirane: The 2-chlorophenoxy group introduces electron-withdrawing effects, increasing electrophilicity of the epoxide ring. This enhances reactivity in nucleophilic ring-opening reactions (e.g., with amines or thiols) compared to aliphatic-substituted analogs .

- The smaller cyclopentyl group (vs. cyclohexyl) reduces steric hindrance, possibly increasing reaction rates .

Regulatory and Industrial Significance

常见问题

Basic Synthesis and Purification

Q: What are the common synthetic routes for preparing 2-cyclohexyl-2-methyloxirane, and how do reaction conditions influence yield? A:

- Epoxidation of Alkenes : A standard method involves epoxidizing 2-cyclohexyl-2-methylpropene using peracids (e.g., meta-chloroperbenzoic acid) in anhydrous dichloromethane. Yield optimization requires controlling temperature (0–5°C) and stoichiometry to minimize side reactions like ring-opening .

- Purification : Distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor by GC-MS or <sup>1</sup>H NMR for residual solvents or byproducts .

Advanced Stereochemical Analysis

Q: How can researchers resolve stereochemical ambiguities in this compound derivatives? A:

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and hexane/isopropanol mobile phase to separate enantiomers.

- Circular Dichroism (CD) : Correlate CD spectra with computed electronic transitions (TD-DFT) to assign absolute configurations .

- X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides definitive stereochemical proof .

Safety and Handling Protocols

Q: What are critical safety considerations for handling this compound in laboratory settings? A:

- Ventilation : Use fume hoods to avoid inhalation; vapor pressure data (estimated via Antoine equation) suggest moderate volatility.

- PPE : Wear nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap/water (no solvents) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .

Reaction Mechanism Elucidation

Q: How can researchers investigate the regioselectivity of nucleophilic ring-opening reactions in this compound? A:

- Kinetic Studies : Compare reaction rates with nucleophiles (e.g., amines, thiols) under varying pH and solvent polarity (e.g., DMSO vs. THF).

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate transition-state energies and predict regioselectivity trends .

- Isotopic Labeling : Track <sup>18</sup>O distribution in hydrolysis products via mass spectrometry to infer attack trajectories .

Applications in Organic Synthesis

Q: How is this compound utilized as a chiral building block in complex molecule synthesis? A:

- Chiral Auxiliary : Epoxide ring-opening with Grignard reagents (e.g., MeMgBr) generates secondary alcohols with retained stereochemistry, useful in prostaglandin analogs .

- Cross-Coupling : Palladium-catalyzed coupling of epoxide-derived boronic esters enables C–C bond formation in natural product synthesis (e.g., terpenoids) .

Contradictory Reactivity Data

Q: How should researchers address discrepancies in reported catalytic epoxidation efficiencies for 2-cyclohexyl-2-methylpropene? A:

- Parameter Standardization : Replicate experiments under controlled conditions (catalyst loading, O2 pressure, solvent).

- Catalyst Characterization : Use BET surface area analysis and XPS to verify catalyst composition (e.g., Ti-SiO2 vs. Mn-salens) .

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., temperature vs. stirring rate) across studies .

Computational Modeling Strategies

Q: What computational approaches are effective for predicting the physicochemical properties of this compound? A:

- Molecular Dynamics (MD) : Simulate solubility parameters in hydrophobic solvents (e.g., cyclohexane) using OPLS-AA force fields.

- QSPR Models : Train models on logP and boiling point data from PubChem analogs to estimate properties for novel derivatives .

Environmental Impact Assessment

Q: What methodologies evaluate the environmental persistence of this compound? A:

- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C via LC-MS; half-life correlates with epoxide ring strain.

- Ecotoxicity Assays : Use Daphnia magna acute toxicity tests (OECD 202) to determine LC50 values .

Scalability Challenges

Q: What factors complicate the scale-up of this compound synthesis, and how can they be mitigated? A:

- Exothermicity : Epoxidation at scale requires jacketed reactors with precise temperature control (-5 to 0°C) to prevent runaway reactions.

- Catalyst Recovery : Immobilize metal catalysts on mesoporous silica to improve recyclability (≥5 cycles) .

Degradation Product Analysis

Q: How can researchers identify and quantify degradation products of this compound under oxidative conditions? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。